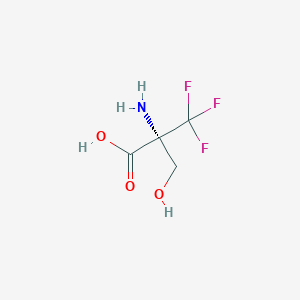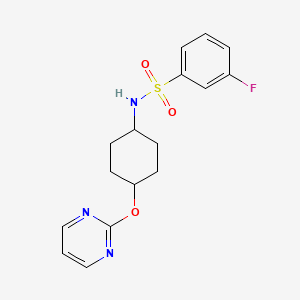![molecular formula C6H8F3NO2S B2582134 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide CAS No. 2416231-43-9](/img/structure/B2582134.png)
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is a compound with the molecular formula C6H8F3NO2S and a molecular weight of 215.19
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves several steps. One common method is the [2+2] cycloaddition reaction, which is a photochemical process that utilizes visible light-mediated energy transfer catalysis . This method allows for the incorporation of unique and densely functionalized bicyclic structures, providing access to a diverse library of compounds.
Chemical Reactions Analysis
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in intermolecular coupling reactions under visible light irradiation . Common reagents used in these reactions include triplet excited state species and other photochemical catalysts. The major products formed from these reactions are often complex, structurally rich molecules that can be further functionalized for various applications.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to create structurally complex molecules for DNA-encoded library technology (DELT) applications In biology and medicine, its unique structure makes it a valuable target for drug discovery programs, where it can be used to develop new therapeutic agents
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its ability to undergo photochemical reactions, particularly [2+2] cycloaddition reactions . These reactions are facilitated by the compound’s unique structural features, which allow it to engage in intermolecular coupling reactions under visible light irradiation. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form complex, structurally rich molecules.
Comparison with Similar Compounds
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide can be compared to other similar compounds, such as 3-azabicyclo[3.1.1]heptanes . While both compounds share a bicyclic structure, this compound is unique due to its trifluoromethyl and thia-azabicyclo moieties, which provide distinct chemical properties and reactivity. Other similar compounds include 2-oxa-1-azabicyclo[3.2.0]heptanes
Properties
IUPAC Name |
1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCWEBKFJYKMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(CS2(=O)=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)
![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)



![2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2582060.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2582061.png)
![5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582062.png)

![N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2582065.png)
![2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole](/img/structure/B2582066.png)
![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)
![2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2582070.png)
